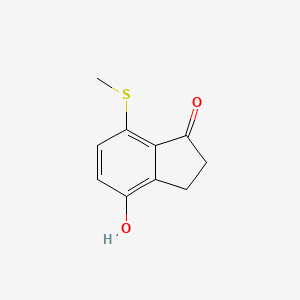

4-Hydroxy-7-methylthioindan-1-one

Descripción

4-Hydroxy-7-methylthioindan-1-one is an indanone derivative characterized by a hydroxy group at position 4 and a methylthio (-SMe) substituent at position 5. Indanones are bicyclic aromatic ketones with a fused benzene and cyclopentanone ring system.

Propiedades

Fórmula molecular |

C10H10O2S |

|---|---|

Peso molecular |

194.25 g/mol |

Nombre IUPAC |

4-hydroxy-7-methylsulfanyl-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C10H10O2S/c1-13-9-5-4-7(11)6-2-3-8(12)10(6)9/h4-5,11H,2-3H2,1H3 |

Clave InChI |

RCJMVUBBHXPFGK-UHFFFAOYSA-N |

SMILES canónico |

CSC1=C2C(=C(C=C1)O)CCC2=O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-7-methylthioindan-1-one can be achieved through several methods. One common approach involves the use of 6-methylcoumarin as a starting material. The synthetic route includes methylative lactone ring opening, catalytic hydrogenation, and subsequent cyclization . Another method involves the catalytic hydrogenation of 6-methylcoumarin followed by fusion with anhydrous aluminum chloride .

Industrial Production Methods

Industrial production methods for 4-Hydroxy-7-methylthioindan-1-one are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Análisis De Reacciones Químicas

Types of Reactions

4-Hydroxy-7-methylthioindan-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into different hydroxyindanone derivatives.

Substitution: It can undergo substitution reactions, particularly at the methylthio group, to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted indanone derivatives .

Aplicaciones Científicas De Investigación

4-Hydroxy-7-methylthioindan-1-one has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 4-Hydroxy-7-methylthioindan-1-one involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s structure allows it to interact with various biological molecules, leading to its diverse biological effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

4-Chloro-7-hydroxy-3-methylindan-1-one (C₁₀H₉ClO₂)

- Key Differences : Chlorine at position 4 replaces the hydroxy group, and a methyl group is at position 3 instead of methylthio at position 6.

- Impact : The electron-withdrawing chlorine enhances electrophilicity at the ketone, while the methylthio group in the target compound may increase nucleophilic susceptibility due to sulfur’s lone pairs. Chlorine also reduces solubility in polar solvents compared to methylthio .

7-Hydroxy-4-methylcoumarin (C₁₀H₈O₃)

- Core Structure: Coumarin (benzopyrone) vs. indanone.

- Functional Groups : Hydroxy at position 7 and methyl at position 4 in coumarin vs. hydroxy at 4 and methylthio at 7 in the target compound.

- Methylthio in the target compound may confer distinct metabolic stability compared to coumarin’s oxygen-based reactivity .

Reactivity

- Methylthio Group : Acts as a leaving group in nucleophilic aromatic substitution, enabling functionalization at position 7. This contrasts with the chloro analog, where Cl⁻ is a superior leaving group .

Table 1: Comparative Analysis of Key Properties

| Compound | Molecular Weight | Key Substituents | Solubility (Predicted) | Bioactivity |

|---|---|---|---|---|

| 4-Hydroxy-7-methylthioindan-1-one | ~196.24 g/mol | 4-OH, 7-SMe | Moderate (polar org.) | Antimicrobial (inferred) |

| 4-Chloro-7-hydroxy-3-methylindan-1-one | 196.63 g/mol | 4-Cl, 7-OH, 3-CH₃ | Low (non-polar) | Synthetic intermediate |

| 7-Hydroxy-4-methylcoumarin | 176.17 g/mol | 7-OH, 4-CH₃ | High (aqueous) | Antimicrobial, fluorescent |

- Bioactivity: Coumarin-thiazolidinone hybrids (e.g., compound 5a–h) show antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that the target indanone derivative may share similar applications if functionalized with bioactive groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.